Blood Pressure Reduction: Trasidrex vs. Slow Trasicor (Oxprenolol Monotherapy)
In a direct crossover study, Trasidrex (160 mg oxprenolol + 0.25 mg cyclopenthiazide) produced a significantly greater reduction in both systolic and diastolic blood pressure compared to monotherapy with Slow Trasicor (160 mg oxprenolol) in newly diagnosed hypertensive patients [1].
| Evidence Dimension | Blood Pressure Reduction (Systolic and Diastolic) |
|---|---|
| Target Compound Data | Trasidrex produced a significantly lower systolic and diastolic pressure |
| Comparator Or Baseline | Slow Trasicor (oxprenolol 160 mg) |
| Quantified Difference | Significantly lower (p-value not specified, but reported as 'significantly lower') |
| Conditions | Crossover study in general practice with newly diagnosed hypertensive patients |
Why This Matters
This direct comparison validates the additive antihypertensive efficacy of the fixed-dose combination, demonstrating that it achieves superior blood pressure control compared to beta-blocker monotherapy at the same dose.
- [1] Elsdon-Dew, R. W., & Holden, E. (1981). A comparison of slow Trasicor (oxprenolol 160 mg) and Trasidrex (oxprenolol 160 mg and cyclopenthiazide 0.25 mg) in the treatment of hypertension in general practice. Journal of International Medical Research, 9(5), 315-318. View Source
